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Cat. No.: B1222623 Get Quote

Disclaimer: Access to the full text of several key early clinical studies on Mandrax
(methaqualone) was not possible during the compilation of this report. Therefore, the

quantitative data and experimental protocols presented below are based on information

available in abstracts and secondary citations. A comprehensive analysis would require access

to the original publications.

Introduction
Mandrax, a combination of methaqualone (250 mg) and the antihistamine diphenhydramine

(25 mg), was widely prescribed as a hypnotic for the treatment of insomnia from the 1960s. Its

rise in popularity stemmed from being marketed as a safer alternative to barbiturates. This

technical guide provides an in-depth review of the early clinical studies that investigated the

efficacy and safety of Mandrax for insomnia, with a focus on available quantitative data,

experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: GABAA Receptor Modulation
Methaqualone, the primary active component of Mandrax, exerts its sedative-hypnotic effects

primarily through positive allosteric modulation of the GABAA receptor. This receptor is the

major inhibitory neurotransmitter-gated ion channel in the central nervous system.

Methaqualone binds to a site on the GABAA receptor that is distinct from the binding sites of

other modulators like benzodiazepines and barbiturates. This binding enhances the effect of

the endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increased influx of
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chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and

resulting in central nervous system depression, which manifests as sedation and sleep.
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GABAA receptor modulation by methaqualone.

Clinical Efficacy for Insomnia
Early clinical trials of Mandrax for insomnia were often comparative, testing its efficacy against

placebos or other established hypnotics of the era, such as chloral hydrate and dichloral-

phenazone. These studies generally assessed sleep parameters like sleep latency (time to fall

asleep), duration of sleep, and quality of sleep.

Summary of Findings from Key Comparative Trials
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Trial Comparator(s)
Key Findings (as reported in

secondary sources)

Haider (1968) Dichloral-phenazone

Mandrax was found to be an

effective and safe hypnotic,

comparable to dichloral-

phenazone. Specific

quantitative data on sleep

parameters is not available in

the abstract.

Adamson (1970) Chloral Hydrate

This trial in psychiatric in-

patients found Mandrax to be a

useful alternative to traditional

hypnotics. The abstract does

not provide specific data

points.

Burke and Mahadevan (1966)
Not specified in available

abstracts

A preliminary trial that

established the hypnotic

efficacy of the Mandrax

combination.

Effects on Sleep Architecture
A notable study by Davison et al. (1970) investigated the effects of Mandrax on sleep patterns

using electroencephalography (EEG). This was a critical area of research, as barbiturates were

known to suppress REM sleep, a phase of sleep important for cognitive function.
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Study Comparison

Key Findings on Sleep

Stages (as reported in

abstracts)

Davison et al. (1970)
Natural Sleep, Tuinal (a

barbiturate)

Mandrax-induced sleep was

reported to be closer to natural

sleep patterns compared to

Tuinal. It was suggested that

Mandrax did not significantly

reduce REM sleep, unlike

barbiturates.

Experimental Protocols
Detailed experimental protocols from the early clinical trials are not available in the accessed

literature. However, based on the nature of these studies, the following general methodologies

can be inferred:

Study Design: Most of these early studies were likely double-blind, placebo-controlled, or

active-comparator controlled trials. Some may have used a cross-over design where patients

would receive different treatments in a sequential manner.

Patient Population: The trials often involved patients with diagnosed insomnia, including

specific populations such as psychiatric in-patients.

Data Collection: Sleep parameters were likely assessed through a combination of subjective

patient reporting (e.g., sleep diaries) and objective measures where available (e.g., EEG for

sleep architecture studies).

Dosage: The standard dosage of Mandrax used in these trials was likely one tablet

containing 250 mg of methaqualone and 25 mg of diphenhydramine.

The workflow for a typical comparative clinical trial of Mandrax would have likely followed the

steps outlined in the diagram below.
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Inferred workflow of early Mandrax clinical trials.

Side Effects and Safety Profile
While initially promoted as a safer alternative to barbiturates, Mandrax was not without side

effects. The combination of a sedative-hypnotic and an antihistamine could lead to a range of

adverse effects.
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Reported Side Effects in Early Literature
Common: Drowsiness, dizziness, dry mouth, and gastrointestinal disturbances.

Less Common: Paresthesia (tingling or numbness in the skin), and "hangovers" the next day.

Serious Concerns: The high potential for abuse, dependence, and overdose, often in

combination with alcohol, became a major public health issue and ultimately led to its

withdrawal from most markets.

Conclusion
The early clinical studies of Mandrax for insomnia, as gleaned from available abstracts and

secondary sources, suggest that it was an effective hypnotic, comparable to other treatments

available at the time. A key perceived advantage was its lesser impact on REM sleep compared

to barbiturates. However, the lack of access to the full-text of these foundational studies

prevents a detailed quantitative analysis of its efficacy and a thorough review of the

experimental protocols. The initial promise of Mandrax was ultimately overshadowed by its

significant potential for abuse and dependence, serving as a cautionary tale in the history of

hypnotic drug development. Further historical research would benefit from the digitization and

accessibility of these early clinical trial reports.

To cite this document: BenchChem. [Early Clinical Studies of Mandrax for Insomnia: A
Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222623#early-clinical-studies-of-mandrax-for-
insomnia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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